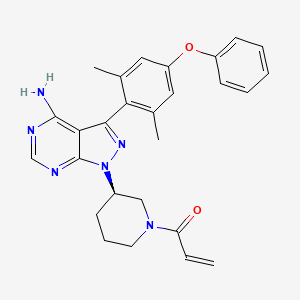
Lamotrigine-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lamotrigine-13C2,15N is a stable isotope-labeled compound of lamotrigine, which is an anticonvulsant and antiepileptic agent. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Lamotrigine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the lamotrigine molecule. The synthetic route typically starts with the labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the labeled isotopes and ensure their precise incorporation into the lamotrigine molecule. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Lamotrigine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .
科学的研究の応用
Lamotrigine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of lamotrigine.
Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of lamotrigine.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lamotrigine.
Industry: Applied in the development and quality control of pharmaceutical formulations containing lamotrigine .
作用機序
Lamotrigine-13C2,15N exerts its effects by selectively blocking voltage-gated sodium channels, stabilizing presynaptic neuronal membranes, and inhibiting the release of excitatory neurotransmitters such as glutamate. This mechanism helps to reduce neuronal excitability and prevent seizures. The molecular targets and pathways involved include voltage-gated sodium channels and various neurotransmitter systems .
類似化合物との比較
Similar Compounds
Lamotrigine-13C2,15N2,d3: Another stable isotope-labeled form of lamotrigine, labeled with carbon-13, nitrogen-15, and deuterium.
Lamotrigine: The non-labeled form of the compound, commonly used as an anticonvulsant and mood stabilizer
Uniqueness
Lamotrigine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various scientific studies. This labeling enhances the accuracy and reliability of pharmacokinetic and metabolic studies compared to the non-labeled form .
特性
分子式 |
C9H7Cl2N5 |
|---|---|
分子量 |
259.07 g/mol |
IUPAC名 |
6-(2,3-dichlorophenyl)-(5,6-13C2)1,2,4-triazine-3,5-di(15N)amine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,12+1 |
InChIキー |
PYZRQGJRPPTADH-CTYYVGBOSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=C(N=N2)N)[15NH2] |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
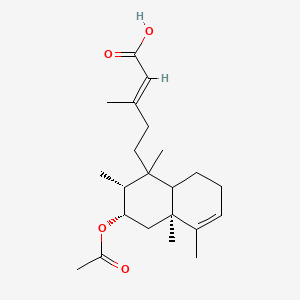

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)
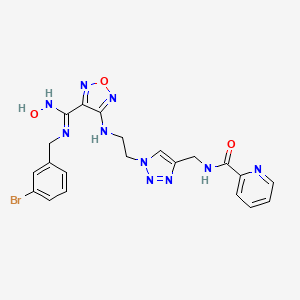
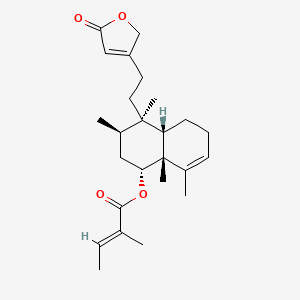
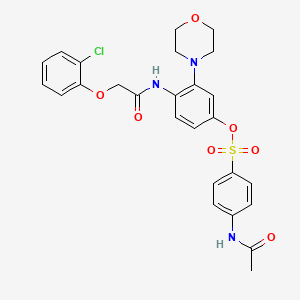
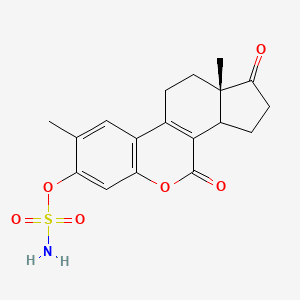

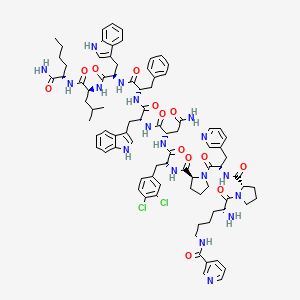
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
